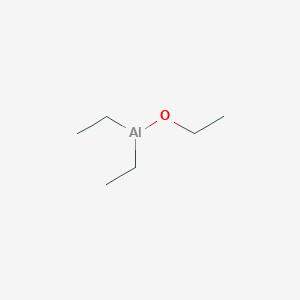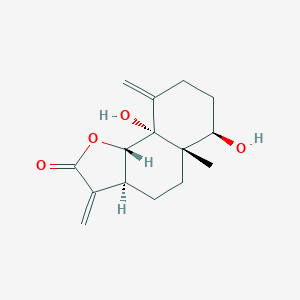
2,3-二甲基苯甲酮
描述
Synthesis Analysis
The synthesis of 2,3-Dimethylbenzophenone and related compounds often involves palladium-catalyzed cross-coupling reactions, oxidative aminocarbonylation, and other advanced organic synthesis techniques. For instance, the synthesis of 2,6-Bis(3,5-dimethylpyrazoylmethyl)-4-methylphenol showcases the complexity and precision required in the synthesis of dimethylbenzophenone derivatives, highlighting the role of metal catalysts and specific reagents in achieving desired molecular structures (Jana & Mani, 2018).
Molecular Structure Analysis
X-ray crystallography and spectroscopic methods are pivotal in elucidating the molecular structure of 2,3-Dimethylbenzophenone and its derivatives. Studies have shown various molecular geometries and electronic structures, indicating the compound's versatility and potential for modification (Hayvalı et al., 2010). The presence of dimethyl groups affects the molecular conformation and electronic properties, influencing the compound's reactivity and physical properties.
Chemical Reactions and Properties
2,3-Dimethylbenzophenone undergoes various chemical reactions, including C-H activation, oxidative migration, and coupling reactions. These reactions are influenced by the presence of metal catalysts and specific conditions, leading to a wide range of products with diverse properties (Acharyya et al., 2003). The ability to undergo such reactions makes 2,3-Dimethylbenzophenone a versatile intermediate in organic synthesis.
Physical Properties Analysis
The physical properties of 2,3-Dimethylbenzophenone, such as melting point, boiling point, and solubility, are crucial for its application in various fields. These properties are influenced by the molecular structure, particularly the dimethyl groups, which affect the compound's intermolecular interactions and overall stability. The polymorphism of dimethylbenzophenone derivatives, for example, demonstrates the impact of molecular conformation on the crystal packing and physical properties (Kumar, 2019).
Chemical Properties Analysis
The chemical properties of 2,3-Dimethylbenzophenone, including reactivity, stability, and electronic properties, are central to its application potential. The compound's ability to participate in various chemical reactions, its stability under different conditions, and its electronic structure are key factors determining its suitability for specific applications. For instance, the study of its vibrational spectroscopic properties and computational analysis provides insights into its chemical behavior and potential applications in materials science (Chaitanya et al., 2011).
科学研究应用
紫外线稳定剂:2,5-二甲基苯甲酮(一种相关化合物)被广泛用作塑料、化妆品和薄膜中的紫外线稳定剂。它是使用催化剂通过对二甲苯进行苯甲酰化反应而产生的。Yadav 等人(2003 年)的研究调查了使用粘土负载催化剂用于此目的,为传统的均相催化剂提供了一种更环保的替代品 (Yadav, Asthana, & Kamble, 2003).
光烯醇化和立体专一性:Pfau 等人(1978 年)的研究研究了 2-甲基-和 2,4-二甲基苯甲酮与各种双亲核试剂的光烯醇化。这项研究对于理解涉及由苯甲酮衍生的光二烯醇的狄尔斯-阿尔德反应的立体专一性和区域专一性非常重要 (Pfau, Rowe, & Heindel, 1978).
固态光化学:伊藤等人(1987 年)的研究探索了各种甲基取代的苯甲酮(包括 4,4'-二甲基苯甲酮)的固态光化学。这项研究有助于理解这些化合物在紫外线照射下的光反应性和稳定性,这与材料科学和光物理学相关 (Ito 等人,1987).
晶体结构和能级框架:库马尔(2019 年)对 4,4-二甲基苯甲酮的四重晶体进行了研究,调查了它们的结构和晶体堆积。这项研究有助于理解有机化合物中的多晶型性,这在制药和材料科学中至关重要 (Kumar, 2019).
电学、光学和力学性能:Babu 等人(2008 年)研究了离子辐照对 4,4'-二甲基苯甲酮晶体性能的影响。此类研究与了解辐射如何影响材料的物理性能相关,这在材料科学和工程等领域非常重要 (Babu, Ramasamy, Vijayan, Kanjilal, & Asokan, 2008).
有机合成中的催化:Morley(1977 年)探索了金属氧化物对芳基酰化的催化作用,使用二甲基苯甲酮作为底物。此类研究对于开发有机合成中的新催化方法非常重要 (Morley, 1977).
属性
IUPAC Name |
(2,3-dimethylphenyl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c1-11-7-6-10-14(12(11)2)15(16)13-8-4-3-5-9-13/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSQCNVWYBBKUHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60927582 | |
| Record name | (2,3-Dimethylphenyl)(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60927582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethylbenzophenone | |
CAS RN |
13319-69-2, 1322-78-7 | |
| Record name | (2,3-Dimethylphenyl)phenylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13319-69-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzophenone, ar,ar-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001322787 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dimethylbenzophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013319692 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2,3-Dimethylphenyl)(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60927582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dimethylbenzophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.034 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![Tricyclo[4.2.0.0(2,5)]octa-3,7-diene, 1,2,3,4,5,6,7,8-octamethyl-](/img/structure/B75411.png)
